N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a chemical compound that contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . The chemical formula of this compound can be written as C12H17N .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Scientific Research Applications
Pharmacological Evidence and Differentiation from Other Compounds
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a compound with notable similarities to sibutramine in terms of its chemical structure and potential pharmacological effects. Sibutramine, known for its anti-obesity properties, acts as a serotonin and noradrenaline reuptake inhibitor (SNRI), affecting food intake and energy expenditure in rodent models. It operates through a central nervous system (CNS)-mediated effect, enhancing post-ingestive satiety and increasing thermogenesis, which is believed to be facilitated through the selective sympathetic activation of brown adipose tissue. This mechanism highlights a potential area of interest for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in terms of weight management and obesity treatment, distinguishing it from other anti-obesity drugs by its unique mode of action which utilizes both noradrenaline and serotonin (Heal, Aspley, Prow, Jackson, Martin, & Cheetham, 1998).
Potential Role in Cellular Protective Mechanisms
Another area of interest is the research on dimethyltryptamine (DMT) and its analogs, including potentially N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, focusing on their role in tissue protection, regeneration, and immunity. DMT, a naturally occurring serotonergic hallucinogen, has been found to be an endogenous ligand of the sigma-1 receptor, which may play a significant role in cellular bioenergetics, immunoregulation, and gene expression related to carcinogenesis. This suggests a broader, more universal role for compounds like N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in cellular protective mechanisms beyond their psychoactive properties (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).
Insights into Neuropharmacology
The neuropharmacology of DMT provides insights into how related compounds, including N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, might interact with the central nervous system. DMT acts as a neurotransmitter, influencing various processes within both the peripheral and central nervous systems. Its impact ranges from modulating neurophysiological functions to potentially being a therapeutic tool for treating conditions like anxiety and psychosis. This highlights a possible research trajectory for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in exploring the brain's signaling pathways and investigating its utility in clinical settings (Carbonaro & Gatch, 2016).
Safety And Hazards
The safety data sheet for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine suggests that any clothing contaminated by the product should be immediately removed and the affected area moved out of danger . It’s always recommended to consult a physician and show the safety data sheet in case of exposure .
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBUFPSJVLXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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